N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(22-3,14-21-2)13-19-16(20)18(9-11-23-12-10-18)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELSGAFDQWGPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide typically involves the reaction of 2,3-dimethoxy-2-methylpropylamine with 4-phenyloxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence focuses on benzamide derivatives with varying substituents, synthesized and tested for cytotoxic activity ().
Key Structural Differences
- Core Structure : The target compound features a phenyloxane ring, whereas analogs like B1–B11 () utilize a 2,3-dihydro-1H-inden-2-yl moiety. The oxane ring may confer greater conformational rigidity compared to the indene-based analogs.
- Substituents: The 2,3-dimethoxy-2-methylpropyl group in the target compound contrasts with substituents such as methoxy (B2–B4), halogens (B5–B8), and cyanobenzamide (B9) in the analogs. Methoxy groups are known to enhance lipophilicity and membrane permeability, but their positioning (e.g., para vs. meta) significantly impacts activity .
Functional Group Analysis
- Amide Linkage : Common to all compounds, the amide group is critical for hydrogen bonding and target recognition. The target compound’s amide is part of a carboxamide linked to a bulky oxane ring, which may limit rotational freedom compared to simpler benzamides.
- Aromatic Systems : The phenyloxane core in the target compound vs. the dihydroindene in analogs (B1–B11) introduces differences in π-π stacking and hydrophobic interactions.
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide is a compound that has garnered interest in various biological research contexts. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a phenyloxane ring and a carboxamide functional group. Its molecular formula is C₁₈H₂₃N₁O₃, with a molecular weight of approximately 301.38 g/mol. The presence of methoxy groups contributes to its potential biological interactions.
Biological Activity Overview
Research has indicated that compounds similar in structure to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies on related compounds have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Insecticidal Properties : Some derivatives have demonstrated larvicidal activity against mosquito vectors like Aedes aegypti, crucial for controlling diseases such as dengue and Zika virus.
- Antiproliferative Effects : Investigations into the antiproliferative properties against cancer cell lines have revealed promising results.
Antimicrobial Activity
A comparative study on phenolic compounds similar to this compound showed varying degrees of antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| N-(2,3-Dimethoxy-2-methylpropyl) | 50 | 40 |
| 4-Methoxyphenol | 30 | 25 |
| 3,4-Dihydroxybenzoic acid | 20 | 15 |
These results indicate that modifications in the side chains can significantly influence the antimicrobial potency of the compounds.
Insecticidal Properties
In a study evaluating larvicidal activity against Aedes aegypti, this compound was tested alongside other derivatives. The findings are summarized below:
| Compound Name | LC50 (µM) | LC90 (µM) |
|---|---|---|
| N-(2,3-Dimethoxy-2-methylpropyl) | 28.9 | 162.7 |
| Positive Control (Temephos) | 10.9 | 20.0 |
The compound exhibited moderate larvicidal activity compared to the positive control, highlighting its potential as an alternative insecticide.
Antiproliferative Effects
Research exploring the antiproliferative effects of similar compounds on cancer cell lines has shown promising results. For example:
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(2,3-Dimethoxy-2-methylpropyl) | HeLa | 226 |
| 4-Hydroxycinnamic acid | A549 | 242.52 |
These findings suggest that the compound may possess cytotoxic properties against specific cancer cell lines.
Case Studies
- Larvicidal Activity Study : A study conducted in Brazil assessed various benzodioxole derivatives for their larvicidal efficacy against Aedes aegypti. Among these, the compound demonstrated significant activity while maintaining low toxicity towards mammalian cells .
- Antibacterial Assessment : A series of experiments evaluated the antibacterial properties of several phenolic derivatives, including those structurally related to this compound. The results indicated that modifications in functional groups could enhance antibacterial efficacy .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(2,3-dimethoxy-2-methylpropyl)-4-phenyloxane-4-carboxamide, and how are yields optimized?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For analogous carboxamides, acylation of the amine group (e.g., 2,3-dimethoxy-2-methylpropylamine) with activated 4-phenyloxane-4-carboxylic acid derivatives (e.g., acyl chlorides or mixed anhydrides) is common. Yields depend on steric hindrance from the oxane ring and methoxy groups. For example, in structurally similar quinoline-4-carboxamide syntheses, yields ranged from 54% to 67% based on substituent bulk and reaction conditions (e.g., solvent polarity, temperature) . Optimization may include using coupling agents like HATU or DCC and inert atmospheres to minimize side reactions.
Basic: Which analytical techniques are critical for validating the purity and structural integrity of this compound?
Methodological Answer:
Key techniques include:
- HPLC : A mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) ensures separation of polar impurities .
- NMR Spectroscopy : ¹H/¹³C-NMR identifies methoxy, oxane, and phenyl proton environments. For example, in analogous compounds, methyl groups in the 2-methylpropyl chain resonate at δ 1.2–1.5 ppm, while oxane protons appear as multiplet signals near δ 3.7–4.2 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or HRMS adducts) for this compound?
Methodological Answer:
Discrepancies often arise from:
- Conformational Isomerism : The oxane ring’s chair-boat interconversions may split NMR signals. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer analysis.
- Adduct Formation in HRMS : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common. Use softer ionization (e.g., ESI with 0.1% formic acid) to suppress adducts .
- Impurity Peaks in HPLC : Adjust gradient elution (e.g., 5%–95% methanol over 30 minutes) or use a C18 column with 5 µm particles for better resolution .
Advanced: What strategies are effective for optimizing synthetic yields when steric hindrance from the 2-methylpropyl group limits reactivity?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields by enhancing molecular collisions. For example, analogous carboxamides achieved 15% higher yields under microwave conditions (100°C, 20 minutes) .
- Bulky Coupling Agents : Use BOP or PyBOP instead of DCC to reduce steric interference during acylation.
- Solvent Choice : Low-polarity solvents (e.g., THF or DCM) minimize aggregation of bulky intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the oxane ring or methoxy groups?
Methodological Answer:
- Oxane Ring Modifications : Replace the oxane with a tetrahydropyran or cyclohexane ring to assess conformational flexibility. Monitor bioactivity changes via in vitro assays (e.g., enzyme inhibition) .
- Methoxy Substitution : Synthesize analogs with ethoxy, hydroxyl, or halogen groups at the 2,3-dimethoxy positions. Compare logP values (via HPLC) and binding affinities (e.g., surface plasmon resonance) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding sites on the carboxamide group .
Advanced: What challenges arise in chromatographic separation of stereoisomers or degradation products of this compound?
Methodological Answer:
- Chiral Separation : Use a Chiralpak IA column with a hexane/isopropanol (90:10) mobile phase to resolve enantiomers. For diastereomers, add 0.1% trifluoroacetic acid to improve peak symmetry .
- Degradation Products : For hydrolytic degradation (e.g., cleavage of the carboxamide bond), employ a gradient of 0.1% formic acid in acetonitrile/water to separate acidic byproducts .
Advanced: How can computational modeling predict the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the carboxamide’s carbonyl group and target active sites (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Generate 3D descriptors (e.g., MolDescriptors) for analogs and correlate with IC₅₀ values using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
